molecular formula C12H16N4O3S B1524258 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-98-0

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1524258
CAS No.: 1291486-98-0
M. Wt: 296.35 g/mol
InChI Key: COGOWFLGAIPYKY-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, commonly referred to as 8-ASTP, is a synthetic organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. 8-ASTP has been found to have a variety of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory effects. 8-ASTP is a promising compound that can be used to treat a variety of conditions, including cancer and infectious diseases.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

The compound is a key participant in the realm of heterocyclic chemistry, demonstrating its versatility in the synthesis of novel nitrogen-rich heterocycles. For instance, it partakes in the formation of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing good yields and regioselectivity. These compounds are a testament to the intricate chemical interplay and utility of the compound in generating structurally diverse heterocycles (Gao & Lam, 2008).

Structural Foundation in Medicinal Chemistry

The structural intricacies of the compound contribute significantly to medicinal chemistry. It serves as a foundation for creating triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines, interlinked with other potent chemical moieties like the 6-methylchromone moiety. These constructs have been meticulously designed and synthesized, reflecting the compound's instrumental role in the development of novel therapeutic agents (Abdel-Megid et al., 2013).

Antimicrobial Activity and Chemical Diversity

The compound's structural framework is pivotal in synthesizing a variety of fused nitrogen heterocyclic systems, such as 1,2,4-triazolo[1,5-α]pyridines and pyrido[1,2-b][1,2,4]triazines. These creations are not just chemical marvels but also exhibit noteworthy antimicrobial activity, marking their potential in contributing to the fight against microbial infections (Ali & Ibrahim, 2010).

Contributions to Synthetic Methodology

In the realm of synthetic chemistry, the compound is instrumental in yielding [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-ones through a reaction mechanism that is both intriguing and complex. This process elucidates the compound's role in enriching synthetic methodologies and contributing to the broader understanding of chemical synthesis (Shawali & Gomha, 2000).

Nucleic Acid Analogues and Antineoplastic Properties

The compound's derivatives, particularly aza analogues of nucleic acid constituents, are known for their antineoplastic properties. These derivatives introduce a notable shift in the electronic structure and proton availability, affecting the nucleoside's conformational dynamics and biological interactions. This aspect highlights the compound's significance in the development of novel antineoplastic agents (Singh et al., 1974).

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-12-14-13-11-10(6-5-9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGOWFLGAIPYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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